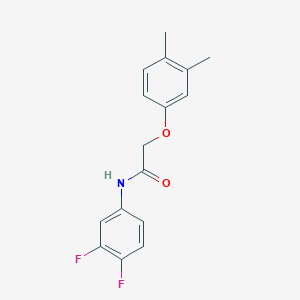

N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-12-4-6-14(17)15(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBANAESDDAHNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3,4-difluoroaniline with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Methyl Groups : The dimethoxy analogue (Table 1, Row 2) demonstrated explicit tyrosinase inhibition, attributed to methoxy groups’ electron-donating effects enhancing interactions with the enzyme’s active site . Methyl groups (target compound) may reduce polarity, favoring membrane permeability.

- Halogen Substitution : Chloro/bromo derivatives (e.g., Row 3) prioritize structural stability via halogen bonding, as seen in their crystal packing .

Crystallographic and Physicochemical Properties

Table 2: Structural and Physical Properties

Key Observations :

- Melting Points : Higher melting points (e.g., 403–405 K for diphenyl analogue) correlate with stronger intermolecular forces, such as π-π stacking in diphenyl derivatives .

- Dihedral Angles : The dihedral angle between aromatic rings (e.g., 53.7° in dimethoxy analogue) influences molecular planarity and packing efficiency, affecting crystallinity .

Q & A

Q. What are the recommended methods for synthesizing N-(3,4-difluorophenyl)-2-(3,4-dimethylphenoxy)acetamide with high purity and yield?

Synthesis typically involves multi-step organic reactions, including:

- Acylation : Reacting 3,4-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(3,4-dimethylphenoxy)acetyl chloride.

- Amidation : Coupling the intermediate with 3,4-difluoroaniline under inert conditions (e.g., N₂ atmosphere) using a solvent like dichloromethane or THF.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Key factors include temperature control (0–5°C during acylation) and stoichiometric excess of 3,4-difluoroaniline to drive the reaction to completion.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.2 ppm for difluorophenyl), methyl groups (δ 2.2–2.5 ppm), and acetamide carbonyl (δ ~170 ppm). ¹⁹F NMR confirms fluorine substitution .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 334.12) to verify molecular formula (C₁₆H₁₄F₂NO₂).

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Q. What in vitro assays evaluate the compound’s antimicrobial or anticancer potential?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and time-kill assays .

- Anticancer : MTT assay for cytotoxicity (IC₅₀ values in cancer cell lines like MCF-7 or A549) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Docking Validation : Compare AutoDock Vina or Glide-predicted binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for target proteins .

- Metabolite Profiling : Use LC-MS to identify in vitro metabolites that may explain discrepancies (e.g., oxidative deamination reducing efficacy) . Case Study: A fluorophenyl analog showed poor experimental IC₅₀ despite strong docking scores; LC-MS revealed rapid hepatic glucuronidation in vitro .

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

- Fluorine Substitution : 3,4-Difluorophenyl enhances lipophilicity (logP ~3.2) and hydrogen bonding vs. mono-fluoro analogs .

- Phenoxy Group Modifications : Replacing 3,4-dimethylphenoxy with 4-methoxy increases solubility but reduces cytotoxicity (ΔIC₅₀ = 12 µM → 45 µM in HeLa) .

- Amide Linkers : Substituting acetamide with sulfonamide decreases metabolic stability (t₁/₂ < 30 min in liver microsomes) .

Q. What experimental approaches investigate metabolic stability and pharmacokinetics?

- Microsomal Assays : Incubate with rat/human liver microsomes + NADPH to measure half-life (t₁/₂) and intrinsic clearance .

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu > 5% desirable for CNS penetration) .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., ACD/Labs) conflict with experimental solubility in aqueous buffers?

- pH Effects : Predicted solubility assumes neutral pH, but protonation of the acetamide NH (pKa ~8.2) increases solubility at pH < 6 .

- Polymorphism : Crystallographic variations (e.g., Form I vs. Form II) alter dissolution rates. SHELX-refined structures guide co-solvent selection (e.g., PEG 400) .

Methodological Best Practices

- Spectral Interpretation : Use Bruker TopSpin for NMR deconvolution of overlapping aromatic signals .

- Crystallography : SHELXL refinement with TWIN/BASF commands for handling twinned crystals .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.